Crystal structure analysis of N-methyl-2-phenylhydrazinecarbothioamide derivatives
Crystal structure analysis of N-methyl-2-phenylhydrazinecarbothioamide derivatives
An in-depth technical analysis of the crystal structure of N-methyl-2-phenylhydrazinecarbothioamide derivatives reveals critical insights into their conformational dynamics, supramolecular assembly, and pharmacological efficacy. These compounds, belonging to the broader class of thiosemicarbazides and thiosemicarbazones, serve as highly versatile scaffolds in modern drug discovery, exhibiting potent activities ranging from [1] to .
This guide dissects the causality behind their solid-state behavior, provides self-validating experimental protocols for their synthesis and crystallographic analysis, and maps their structural parameters to biological outcomes.
Mechanistic Grounding: Tautomerism and Conformational Dynamics
The pharmacological utility of N-methyl-2-phenylhydrazinecarbothioamide derivatives is fundamentally governed by their structural plasticity—specifically, their ability to undergo thione-thiol tautomerism.
In solution, these molecules exist in an equilibrium between the thione (C=S) and thiol (C–SH) forms, a feature that enables them to act as multidentate chelating agents for transition metals. However, in the solid state, crystallographic data consistently demonstrates that these derivatives predominantly crystallize in the thione form [2].
Causality of the Thione Preference: The stabilization of the thione tautomer during crystallization is not accidental; it is driven by the thermodynamics of supramolecular assembly. The highly electronegative sulfur atom acts as a potent hydrogen-bond acceptor, while the hydrazine nitrogens act as donors. This results in the formation of robust intermolecular N–H···S hydrogen bonds. These interactions frequently manifest as centrosymmetric dimers characterized by R22(8) or R22(14) graph-set motifs[3]. By forming these extended networks, the lattice energy is significantly lowered, making the thione polymorph thermodynamically superior during slow solvent evaporation.
Furthermore, the N-methyl substitution plays a critical structural role. By replacing a terminal hydrogen with a methyl group, steric hindrance restricts rotation around the thioamide bond. This forces the molecule into a near-planar E-configuration, an orientation that is highly predictive of its ability to intercalate into narrow enzymatic binding pockets[4].
Logical relationship between tautomeric state, supramolecular assembly, and target binding.
Self-Validating Experimental Workflows
To accurately determine the crystal structure, the synthesis and crystallization processes must be tightly controlled to prevent unwanted side reactions, such as premature cyclization into 1,2,4-triazole-3-thiones[1].
Protocol 1: Synthesis of the Hydrazinecarbothioamide Scaffold
Objective: To synthesize the core scaffold via nucleophilic addition while maintaining the integrity of the linear thioamide backbone.
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Reagent Preparation: Dissolve 1.0 mmol of the substituted phenylhydrazine in 6.5 mL of anhydrous tetrahydrofuran (THF).
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Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the isothiocyanate reagent into primary amines.
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Nucleophilic Addition: Add 1.0 mmol of methyl isothiocyanate dropwise to the stirred solution at room temperature.
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Thermal Activation: Attach a reflux condenser and heat the mixture at 80 °C for 18 hours.
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Causality: Elevated thermal energy is required to overcome the activation barrier for the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.
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Isolation: Remove the solvent under reduced pressure.
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Validation: Recrystallize the solid residue from a Methanol/Ethanol mixture. Verify the linear structure via 1 H-NMR (presence of distinct N-H protons at ~10.0 ppm and ~8.0 ppm, confirming no cyclization has occurred).
Protocol 2: Single Crystal Growth and X-Ray Diffraction (XRD)
Objective: To isolate the thermodynamically stable polymorph and elucidate its 3D atomic arrangement.
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Solvent System Selection: Dissolve 50 mg of the purified compound in a minimum volume of Dimethyl Sulfoxide (DMSO).
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Causality: DMSO is a strong hydrogen-bond acceptor, highly effective at fully solvating the thioamide network, preventing kinetic precipitation.
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Controlled Evaporation: Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 20–25 °C for 5–7 days.
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Causality: Slow evaporation ensures thermodynamic control, favoring the formation of defect-free, block-like single crystals rather than amorphous powders.
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Data Collection: Mount a colorless crystal (approx. 0.20 × 0.08 × 0.04 mm) on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å) at 173 K.
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Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom. Low-temperature (173 K) collection minimizes the thermal motion of the atoms, yielding sharper electron density maps.
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Structural Refinement (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). The protocol validates itself if the Goodness-of-Fit ( S ) is ≈1.0 and the final R1 index is <0.05 .
Workflow detailing the synthesis, crystallization, and structural validation of the derivatives.
Quantitative Structural Data Analysis
The definitive proof of the molecule's tautomeric state and electron delocalization lies in the precise measurement of its bond lengths and torsion angles. The table below summarizes the critical crystallographic parameters expected for N-methyl-2-phenylhydrazinecarbothioamide derivatives, derived from high-resolution XRD data[2].
| Structural Parameter | Observed Range (Å / °) | Crystallographic & Mechanistic Significance |
| C=S Bond Length | 1.668 – 1.681 Å | Intermediate between a standard C–S single bond (1.75 Å) and a C=S double bond (1.59 Å). This indicates partial double-bond character due to electron delocalization, unequivocally confirming the solid-state thione tautomer. |
| N1–N2 Bond Length | 1.367 – 1.380 Å | Confirms the structural integrity of the hydrazine backbone, proving that no oxidative cleavage occurred during synthesis or crystallization. |
| C–N (Thioamide) Length | 1.320 – 1.345 Å | Significantly shorter than a standard C–N single bond (~1.47 Å), demonstrating strong π -electron delocalization across the thioamide moiety, which contributes to the molecule's rigidity. |
| N–N–C–S Torsion Angle | ~175° – 180° | Indicates an almost perfectly planar skeleton for the core unit. This planarity is critical for minimizing steric clash during insertion into narrow target enzyme pockets. |
Pharmacological Implications of the Crystal Structure
The structural parameters extracted from crystallographic analysis directly inform rational drug design. For instance, the planarity of the hydrazinecarbothioamide backbone, dictated by the delocalized π -system (evidenced by the shortened C–N bonds), allows these derivatives to act as rigid pharmacophores.
When targeting fucosylation pathways in cancer cells, require specific spatial orientations to block the transfer of fucose residues to cell-surface glycans[1]. The N-methyl group restricts conformational freedom, locking the molecule into an orientation that maximizes hydrogen bonding between the thione sulfur and the catalytic residues of the enzyme. Similarly, molecular docking simulations against the SARS-CoV-2 main protease reveal that the rigid, planar structure of these derivatives allows for irreversible non-bonding interactions with critical residues like Histidine 41 and Cysteine 145.
By utilizing single-crystal XRD to map the exact hydrogen-bond donor/acceptor vectors (N-H and C=S), researchers can directly translate solid-state supramolecular motifs into predictive models for in vivo target binding.
References
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Title: A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification Source: ACS Chemical Biology URL: [Link]
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Title: Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]
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Title: Crystal structure of 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: 2-Cycloheptylidene-N-phenylhydrazinecarbothioamide Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]
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Title: Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) Source: National Center for Biotechnology Information (PMC) URL: [Link]
